molecular formula C14H18N6O B4577577 7-[3-(dimethylamino)propyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[3-(dimethylamino)propyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No. B4577577
M. Wt: 286.33 g/mol
InChI Key: BZFPFADZJKMVJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives involves various chemical reactions. For instance, compounds can be synthesized through reactions involving dimethylformamide-dimethylacetal (DMFDMA) leading to various derivatives with potential biological activity (H. Abdel‐Aziz, N. Hamdy, I. Fakhr, & A. Farag, 2008; T. Farghaly, 2008).

Molecular Structure Analysis

Molecular structure determination is pivotal, utilizing techniques like X-ray crystallography, IR, NMR, and mass spectrometry. For example, the molecular structure of related compounds has been elucidated through such methods, providing insight into their structural integrity and potential interactions (Sobhi M. Gomha & T. Farghaly, 2011).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leading to the synthesis of novel derivatives with significant properties. Reactions with active methylene compounds, hydrazine hydrate, hydroxylamine, and heterocyclic amines afford a range of substituted derivatives, showcasing their versatile reactivity and potential for generating compounds with varied biological activities (T. Farghaly, 2008).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, are essential for understanding the compound's behavior in different environments. The crystal structure, in particular, can reveal information about molecular interactions and stability (L. Canfora, S. Pillet, E. Espinosa, & G. Ruisi, 2010).

Scientific Research Applications

Synthesis and Chemical Properties

Novel Compound Synthesis

Research has led to the synthesis of various pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and pyrido[2,3‐d]pyrimidine derivatives, including those incorporating thiazolo[3,2‐a]benzimidazole moieties. These compounds have shown moderate effects against bacterial and fungal species, indicating potential for antimicrobial applications (Abdel‐Aziz et al., 2008).

Analogues of Formycins

Methyl derivatives of 7-amino and 7-keto pyrazolo(4,3-d)pyrimidines have been synthesized as analogues of formycins A and B. These derivatives exhibit unique spectral properties and chemical shifts, contributing to our understanding of pyrimidine chemistry (Wierzchowski et al., 1980).

Pyridino[2,3-d]pyrimidin-4-one Derivatives

The synthesis of 2-thioxopyrimidinyl-5-(N,N-dimethylamino)formamidine and its reactions have led to new derivatives of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one, expanding the scope of pyrimidine chemistry (Hassneen & Abdallah, 2003).

Antimicrobial Activities

Some synthesized compounds, particularly those derived from triazolo[4,3-a]pyrimidin-5(1H)-one, have been tested for their antimicrobial activities, revealing potential as antimicrobial agents (Abu‐Hashem & Gouda, 2017).

Potential Cardiovascular Agents

Derivatives such as 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines have been identified as inhibitors of cAMP phosphodiesterase, suggesting their potential as new cardiovascular agents (Novinson et al., 1982).

properties

IUPAC Name

11-[3-(dimethylamino)propyl]-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-10-16-14-15-9-11-12(20(14)17-10)5-8-19(13(11)21)7-4-6-18(2)3/h5,8-9H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFPFADZJKMVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[3-(dimethylamino)propyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
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7-[3-(dimethylamino)propyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 3
Reactant of Route 3
7-[3-(dimethylamino)propyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 4
Reactant of Route 4
7-[3-(dimethylamino)propyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 5
Reactant of Route 5
7-[3-(dimethylamino)propyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 6
Reactant of Route 6
7-[3-(dimethylamino)propyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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